molecular formula C25H18FN3O2 B2884204 3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-70-9

3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2884204
CAS No.: 866344-70-9
M. Wt: 411.436
InChI Key: QFTLCYINJFWKKC-UHFFFAOYSA-N
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Description

“3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” typically involves multi-step organic reactions. Common starting materials include 1,3-benzodioxole, 3-fluorobenzyl bromide, and appropriate pyrazoloquinoline precursors. The reactions may involve:

    Condensation reactions: to form the core structure.

    Substitution reactions: to introduce the fluorophenyl and benzodioxol groups.

    Cyclization reactions: to form the pyrazoloquinoline ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for scalability, including:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxol or pyrazoloquinoline moieties.

    Reduction: Reduction reactions could be used to modify specific functional groups.

    Substitution: Various substitution reactions can introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” would depend on its specific biological target. Potential mechanisms could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression or replication.

    Disrupting cellular processes: Such as cell division or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazoloquinoline derivatives: Other compounds in this class with similar core structures.

    Benzodioxole derivatives: Compounds with the benzodioxole moiety.

    Fluorophenyl derivatives: Compounds with the fluorophenyl group.

Uniqueness

The uniqueness of “3-(2H-1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methyl-5H-pyrazolo[4,3-c]quinoline” lies in its specific combination of functional groups and the resulting biological activities. Its distinct structure may confer unique properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(3-fluorophenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2/c1-15-5-7-21-19(9-15)25-20(13-29(21)12-16-3-2-4-18(26)10-16)24(27-28-25)17-6-8-22-23(11-17)31-14-30-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTLCYINJFWKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC5=C(C=C4)OCO5)CC6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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